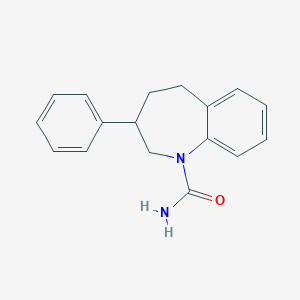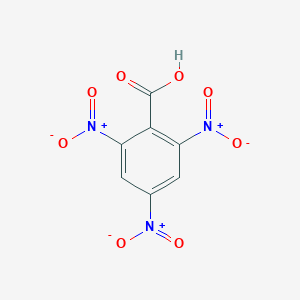![molecular formula C17H15N3O8S2 B091017 2-Naphthalenesulfonic acid, 7-amino-4-hydroxy-3-[(4-methoxy-2-sulfophenyl)azo]- CAS No. 16452-06-5](/img/structure/B91017.png)
2-Naphthalenesulfonic acid, 7-amino-4-hydroxy-3-[(4-methoxy-2-sulfophenyl)azo]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Naphthalenesulfonic acid, 7-amino-4-hydroxy-3-[(4-methoxy-2-sulfophenyl)azo-] is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is commonly referred to as Sudan III, and it is widely used in various research applications. Sudan III is a red dye that is soluble in water, and it is commonly used as a staining agent in histology and cytology.
作用機序
Sudan III stains lipids and fat globules by binding to them. The dye has a hydrophobic tail that binds to the lipid molecules, while the hydrophilic head binds to the water molecules. This binding causes the lipid molecules to become visible under a microscope.
生化学的および生理学的効果
Sudan III has no known biochemical or physiological effects on living organisms. It is not toxic and is considered safe for use in laboratory experiments.
実験室実験の利点と制限
Sudan III is a widely used staining agent in histology and cytology due to its ability to stain lipids and fat globules. It is easy to use and produces consistent results. However, it has limitations in that it can only stain lipids and fat globules and cannot stain other cellular components.
将来の方向性
There are several future directions for the use of Sudan III in scientific research. One potential application is in the analysis of environmental samples to determine the presence of lipids and fats. Sudan III could also be used in the development of new staining agents that can stain other cellular components. Additionally, the synthesis method of Sudan III could be optimized to improve the yield and purity of the final product.
Conclusion
In conclusion, Sudan III is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is commonly used as a staining agent in histology and cytology and has various scientific research applications. Sudan III stains lipids and fat globules by binding to them and has no known biochemical or physiological effects on living organisms. While it has limitations in its ability to stain other cellular components, there are several future directions for its use in scientific research.
合成法
The synthesis of Sudan III involves the reaction of naphthalene with sulfuric acid and nitric acid. The resulting product is then treated with sodium hydroxide to form the final product. The synthesis method of Sudan III is well-established and has been used for many years.
科学的研究の応用
Sudan III has various scientific research applications, including its use as a staining agent in histology and cytology. It is used to stain lipids and fat globules in tissues, making them visible under a microscope. Sudan III is also used in the analysis of food products to determine the presence of fats and oils. Additionally, Sudan III is used in the textile industry as a dye.
特性
CAS番号 |
16452-06-5 |
|---|---|
製品名 |
2-Naphthalenesulfonic acid, 7-amino-4-hydroxy-3-[(4-methoxy-2-sulfophenyl)azo]- |
分子式 |
C17H15N3O8S2 |
分子量 |
453.5 g/mol |
IUPAC名 |
7-amino-4-hydroxy-3-[(4-methoxy-2-sulfophenyl)diazenyl]naphthalene-2-sulfonic acid |
InChI |
InChI=1S/C17H15N3O8S2/c1-28-11-3-5-13(14(8-11)29(22,23)24)19-20-16-15(30(25,26)27)7-9-6-10(18)2-4-12(9)17(16)21/h2-8,21H,18H2,1H3,(H,22,23,24)(H,25,26,27) |
InChIキー |
TWYCBNWVCQHECB-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)N=NC2=C(C=C3C=C(C=CC3=C2O)N)S(=O)(=O)O)S(=O)(=O)O |
正規SMILES |
COC1=CC(=C(C=C1)N=NC2=C(C=C3C=C(C=CC3=C2O)N)S(=O)(=O)O)S(=O)(=O)O |
その他のCAS番号 |
16452-06-5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



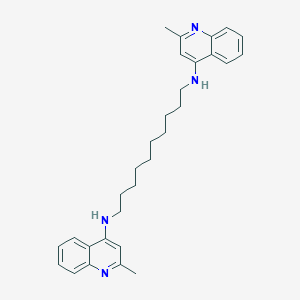
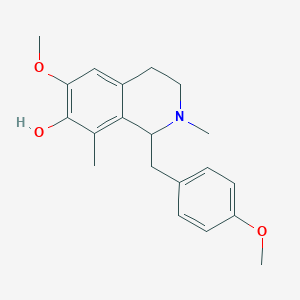
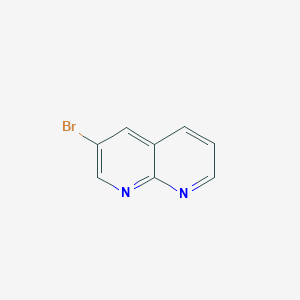
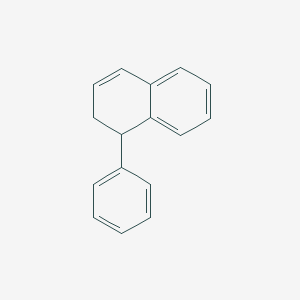
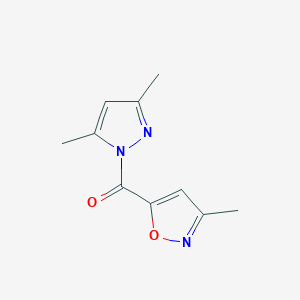
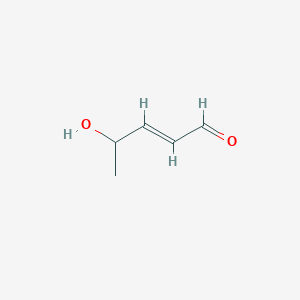
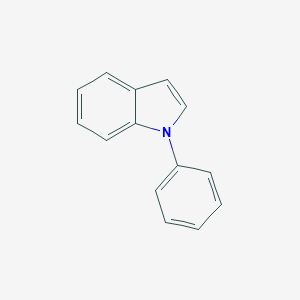
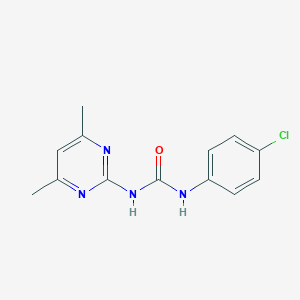
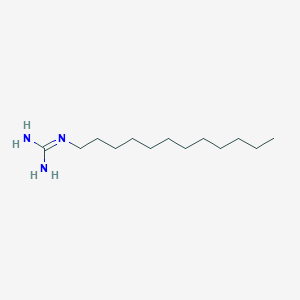
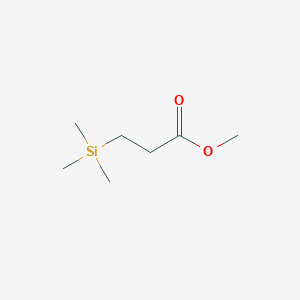
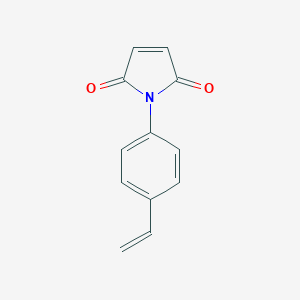
![2-Amino-6-benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(1H)-one](/img/structure/B90957.png)
